![molecular formula C19H18N2O2 B12896427 5(2H)-Isoxazolone, 4-[(3,4-dihydro-1(2H)-quinolinyl)methyl]-3-phenyl- CAS No. 61194-92-1](/img/structure/B12896427.png)
5(2H)-Isoxazolone, 4-[(3,4-dihydro-1(2H)-quinolinyl)methyl]-3-phenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-((3,4-Dihydroquinolin-1(2H)-yl)methyl)-3-phenylisoxazol-5(2H)-one is a complex organic compound that features a quinoline derivative linked to an isoxazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-((3,4-Dihydroquinolin-1(2H)-yl)methyl)-3-phenylisoxazol-5(2H)-one typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 3,4-dihydroquinoline derivatives with isoxazole precursors in the presence of a base can yield the desired compound. The reaction conditions often require specific temperatures and solvents to ensure the correct formation of the isoxazole ring .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that maximize yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction conditions. The purification process may involve crystallization or chromatography techniques to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
4-((3,4-Dihydroquinolin-1(2H)-yl)methyl)-3-phenylisoxazol-5(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds.
Applications De Recherche Scientifique
4-((3,4-Dihydroquinolin-1(2H)-yl)methyl)-3-phenylisoxazol-5(2H)-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound may be studied for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Research may explore its potential as a pharmaceutical agent, particularly in targeting specific biological pathways.
Industry: The compound can be used in the development of new materials or as an intermediate in the production of other chemicals.
Mécanisme D'action
The mechanism of action of 4-((3,4-Dihydroquinolin-1(2H)-yl)methyl)-3-phenylisoxazol-5(2H)-one involves its interaction with specific molecular targets. The quinoline and isoxazole moieties may interact with enzymes or receptors, modulating their activity. This can lead to various biological effects, depending on the specific pathways involved .
Comparaison Avec Des Composés Similaires
Similar Compounds
3,4-Dihydroquinoline: A simpler quinoline derivative with similar structural features.
1H-Pyrrolo[2,3-b]pyridine: Another heterocyclic compound with potential biological activity.
Uniqueness
4-((3,4-Dihydroquinolin-1(2H)-yl)methyl)-3-phenylisoxazol-5(2H)-one is unique due to its combination of quinoline and isoxazole rings, which may confer distinct chemical and biological properties. This makes it a valuable compound for further research and development.
Propriétés
Numéro CAS |
61194-92-1 |
|---|---|
Formule moléculaire |
C19H18N2O2 |
Poids moléculaire |
306.4 g/mol |
Nom IUPAC |
4-(3,4-dihydro-2H-quinolin-1-ylmethyl)-3-phenyl-2H-1,2-oxazol-5-one |
InChI |
InChI=1S/C19H18N2O2/c22-19-16(18(20-23-19)15-8-2-1-3-9-15)13-21-12-6-10-14-7-4-5-11-17(14)21/h1-5,7-9,11,20H,6,10,12-13H2 |
Clé InChI |
ZGWLZJQTSDMEGQ-UHFFFAOYSA-N |
SMILES canonique |
C1CC2=CC=CC=C2N(C1)CC3=C(NOC3=O)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


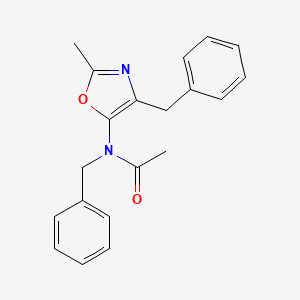
![4-(2,2-Dimethyl-1,3-dioxolan-4-yl)hexahydrofuro[3,4-b]furan-2-ol](/img/structure/B12896360.png)
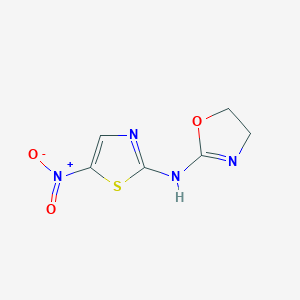
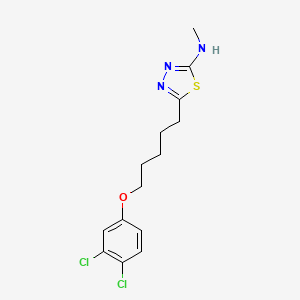
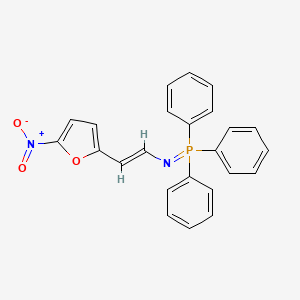
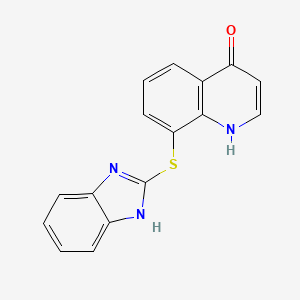
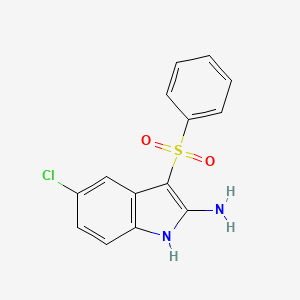
![4-Fluoro-N-{1-[(furan-2-ylmethyl)-thiocarbamoyl]-piperidin-4-yl}-benzamide](/img/structure/B12896404.png)
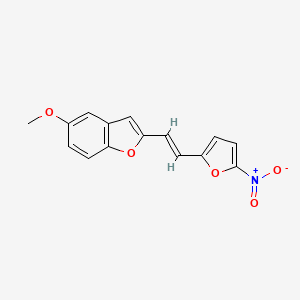
![Cyclopropa[3,4]pentaleno[1,2-B]pyrazine](/img/structure/B12896430.png)
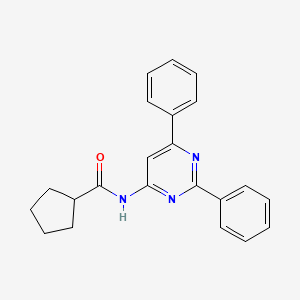

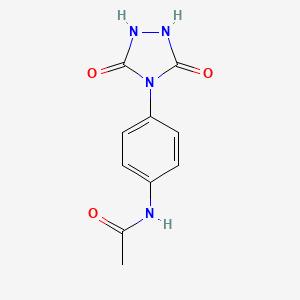
![Ethanone, 1-[3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]-](/img/structure/B12896462.png)
